6-Fluoro-4-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of fluorine and iodine substituents on the indazole ring. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
6-Fluoro-4-iodo-1H-indazole can be classified under the category of halogenated indazoles, which are known for their diverse biological activities. The compound is synthesized through various methods involving halogenation and cyclization reactions of indazole derivatives. Its molecular formula is , with a molecular weight of approximately 244.03 g/mol.
The synthesis of 6-Fluoro-4-iodo-1H-indazole typically involves several key steps:
For example, one method involves reacting 2-fluoro-6-iodobenzaldehyde with hydrazine in a controlled environment to promote the formation of the indazole structure, achieving significant yields through careful management of reaction parameters .
The molecular structure of 6-Fluoro-4-iodo-1H-indazole features a fused bicyclic structure consisting of a five-membered pyrazole ring and a six-membered benzene-like ring. The positions of the fluorine and iodine substituents are crucial for its chemical behavior and biological activity.
Key structural data includes:
The presence of halogens significantly influences both the electronic properties and reactivity of the compound, making it an attractive target for further chemical modifications.
6-Fluoro-4-iodo-1H-indazole can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing related compounds.
The mechanism of action of 6-Fluoro-4-iodo-1H-indazole primarily involves its interaction with specific biological targets, such as enzymes or receptors. The presence of fluorine can enhance binding affinity due to its electronegativity, while iodine may facilitate cross-coupling reactions that are useful in drug development.
Research indicates that compounds containing indazole structures can inhibit critical pathways involved in cancer cell proliferation, such as phosphoinositide 3-kinase signaling pathways. This modulation can lead to altered cell survival and proliferation rates, making it a candidate for anticancer therapies .
6-Fluoro-4-iodo-1H-indazole exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate handling procedures during synthesis and application in research.
6-Fluoro-4-iodo-1H-indazole has several applications in scientific research:
Halogenation of the indazole core requires precise control to achieve the unsymmetrical 6-fluoro-4-iodo pattern. Directed ortho-metalation (DoM) enables sequential halogen introduction: fluorination precedes iodination due to fluorine’s strong ortho-directing capability. Electrophilic iodination using iodine monochloride (ICl) at 0°C selectively targets the C4 position of 6-fluoroindazole derivatives, yielding 65–78% with minimal dihalogenation [9]. Alternatively, copper-mediated halogen exchange converts bromo precursors to iodo analogs. Heating 6-fluoro-4-bromo-1H-indazole with CuI (1.2 equiv) and trans-N,N′-dimethylcyclohexane-1,2-diamine (0.2 equiv) in DMF at 120°C achieves 85% conversion to 6-fluoro-4-iodo-1H-indazole [1] [9].
Table 1: Halogenation Methods for 6-Fluoro-4-iodo-1H-Indazole
Strategy | Reagents/Conditions | Key Selectivity Feature | Yield (%) |
---|---|---|---|
Directed Iodination | ICl, DCM, 0°C, 2h | C4-selectivity on 6-fluoroindazole | 65–78 |
Halogen Exchange (Bromo→Iodo) | CuI, trans-DMCD, DMF, 120°C, 24h | Retention of fluorine substituent | 85 |
One-Pot Diazotization-Iodination | NaNO₂, KI, H₂SO₄, 0°C → rt | Requires pre-functionalized aniline | 60 |
The iodine atom at C4 serves as a versatile handle for Pd-catalyzed cross-couplings, leveraging its superior leaving-group ability over bromo or chloro substituents. Suzuki-Miyaura couplings with arylboronic acids use Pd(dppf)Cl₂ (3 mol%) in toluene/ethanol (3:1) at 80°C, achieving 75–92% yield while preserving the fluorine substituent [6] [10]. Crucially, N-protection (e.g., trityl group) prevents catalyst poisoning during coupling. For example, 6-fluoro-4-iodo-1-tritylindazole couples with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine to form biheteroaryl adducts in 72% yield [6]. Buchwald-Hartwig aminations of 6-fluoro-4-iodo-1H-indazole with fluoroalkylamines require AdBippyPhos as a ligand and KOPh as a mild base to prevent decomposition of electron-deficient products. This protocol achieves 81% yield with trifluoroethylamine, whereas strong bases like NaOtBu cause degradation [7].
Table 2: Palladium-Catalyzed Transformations of 6-Fluoro-4-iodo-1H-Indazole
Reaction Type | Conditions | Key Challenge | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂ (3 mol%), K₂CO₃, toluene/EtOH | Competing protodeiodination | 75–92 |
Buchwald-Hartwig | Pd(allyl)Cl₂/AdBippyPhos, KOPh, dioxane | Base-sensitive fluoroalkyl products | 81 |
Stille Coupling | Pd(PPh₃)₄, thiazolylstannane, dioxane, 90°C | Toxicity of organotin reagents | 69–73 |
Regioselective construction of the indazole core bearing adjacent halogens employs nitrosative cyclization as a pivotal step. Optimized conditions (reverse addition of NaNO₂/HCl to 4-fluoro-6-substituted indoles in DMF/H₂O at 0°C) minimize dimerization and enable 94% yield of 6-fluoro-1H-indazole-3-carboxaldehyde. The aldehyde serves as a precursor for halogen introduction: Wittig reactions or iododeformylation convert it to 4-iodo derivatives [2]. Alternatively, cyclization of ortho-fluoro diazonium salts exploits fluorine’s activation effect. Treatment of 2-fluoro-6-iodophenyl diazonium with ZnCl₂ induces cyclization to 6-fluoro-4-iodo-1H-indazole at 60% yield, though over-reduction risks require careful stoichiometry .
Table 3: Cyclization Optimization for 6-Fluoro-4-iodo-1H-Indazole Precursors
Cyclization Method | Optimal Parameters | Critical Variable | Yield (%) |
---|---|---|---|
Nitrosative (indole→indazole) | Reverse addition, 0°C, 2h, DMF/H₂O (5.3:3) | [HCl]:[NaNO₂] = 2.7:8 | 94 |
Diazonium Cyclization | ZnCl₂, NaOAc, MeOH, 25°C, 1h | pH control to prevent side-reactions | 60 |
Solvent polarity dramatically impacts halogenation efficiency. For copper-mediated iododecarboxylation, DMF maximizes Cu(I) solubility, while ethereal solvents (1,4-dioxane) suppress N-alkylation during nucleophilic substitutions. Mixed-solvent systems (DMF/H₂O = 5.3:3) enhance nitrosative cyclization by balancing indole solubility and aqueous reagent compatibility [2] . Catalyst design focuses on copper complexes with bidentate diamines: CuI/N,N′-dimethylethylenediamine (DMEDA) in 1,4-dioxane at reflux achieves 85% iodination yield. Tetrabutylammonium iodide (0.2 equiv) acts as a phase-transfer catalyst, enhancing iodide nucleophilicity in heterogeneous systems [1]. For Pd-catalyzed steps, Pd(OAc)₂/XPhos (2 mol%) in t-amyl alcohol at 100°C minimizes protodeiodination (<5% side-product) [6].
Table 4: Solvent/Catalyst Systems for Key Synthetic Steps
Step | Optimal Solvent | Catalyst System | Key Additive | Yield (%) |
---|---|---|---|---|
Iododecarboxylation | 1,4-Dioxane | CuI/DMEDA (0.2 equiv) | TBAl (0.2 equiv) | 85 |
Nitrosative Cyclization | DMF/H₂O (5.3:3) | None (acid-driven) | Slow addition protocol | 94 |
Suzuki Coupling | Toluene/EtOH (3:1) | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2 equiv) | 92 |
Comprehensive Compound Data
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: